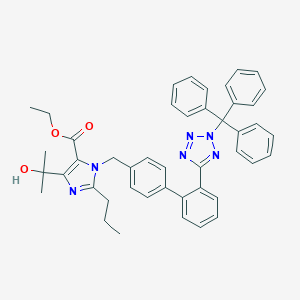

N-Trityl Olmesartan Ethyl Ester

Descripción general

Descripción

N-Trityl Olmesartan Ethyl Ester is a key intermediate of the angiotensin II receptor blocker olmesartan medoxomil . It is used for the treatment of high blood pressure .

Synthesis Analysis

Trityl olmesartan ethyl ester (TOEE), a key intermediate of the angiotensin II receptor blocker olmesartan medoxomil, was built using two blocks via an N-alkylation reaction .Molecular Structure Analysis

The molecular formula of N-Trityl Olmesartan Ethyl Ester is C45H44N6O3 .Chemical Reactions Analysis

Trityl olmesartan ethyl ester (TOEE) was built using two blocks via an N-alkylation reaction .Physical And Chemical Properties Analysis

N-Trityl Olmesartan Ethyl Ester is a solid, white compound . Its molecular weight is 716.87 g/mol . The solubility data of N-Trityl Olmesartan Ethyl Ester in different organic solvents at various temperatures has been recorded .Aplicaciones Científicas De Investigación

Protective Group in Peptide Synthesis

The trityl moiety, such as in N-Trityl Olmesartan Ethyl Ester, is often used as a protective group for amino acids during peptide synthesis. This application is crucial for preventing unwanted side reactions and ensuring the correct sequence of amino acid assembly. The trityl group can be selectively added and removed under specific conditions, making it a versatile tool in peptide chemistry .

Catalysis in Organic Synthesis

Trityl cations serve as neutral Lewis acids and are used as catalysts for various C–C bond formation reactions. Their role in catalysis is significant due to their ability to stabilize reaction intermediates and facilitate the transformation of organic compounds .

Dye Chemistry

In dye chemistry, trityl compounds are used for their colorimetric properties. They can be incorporated into dye molecules to alter their absorption spectra, which is valuable for creating dyes with specific properties for scientific and industrial applications .

Oxidation and Reduction Reagents

Trityl cations are known to act as one-electron oxidants in olefin polymerization reactions. Their ability to transfer electrons makes them suitable for use as oxidation and reduction reagents in various chemical processes .

Solubility Analysis in Drug Development

N-Trityl Olmesartan Ethyl Ester’s solubility in various organic solvents has been studied to optimize its use in pharmaceutical industries. Understanding its solubility is essential for the purification and recrystallization processes in the production of the angiotensin II receptor blocker olmesartan medoxomil .

Polymer Synthesis

The trityl group is extensively applied as an activator in polymer synthesis, particularly in the polymerization of olefins. Its stability and reactivity make it an excellent choice for initiating polymer chains and controlling polymer growth .

Photochemical Reactions

Trityl compounds are also used in photochemical reactions due to their ability to absorb light and generate reactive intermediates. This application is beneficial in the study of reaction mechanisms and the synthesis of complex organic molecules .

Mecanismo De Acción

Target of Action

N-Trityl Olmesartan Ethyl Ester is a key intermediate of the angiotensin II receptor blocker, Olmesartan Medoxomil . Angiotensin II receptors are the primary targets of this compound. These receptors play a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Action Environment

The action, efficacy, and stability of N-Trityl Olmesartan Ethyl Ester can be influenced by various environmental factors. For instance, the solubility of the compound in different organic solvents can affect its absorption and distribution . Furthermore, factors such as pH and temperature could potentially impact the stability and activity of the compound.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGOYACZYXKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trityl Olmesartan Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is understanding the solubility of N-Trityl Olmesartan Ethyl Ester in different solvents important?

A1: Solubility plays a critical role in pharmaceutical development, particularly in the formulation and potential delivery of a drug. Knowing how well N-Trityl Olmesartan Ethyl Ester dissolves in various organic solvents [] is crucial for:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)

![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)